![molecular formula C23H21N3O3S2 B2706944 2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 892362-88-8](/img/structure/B2706944.png)

2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

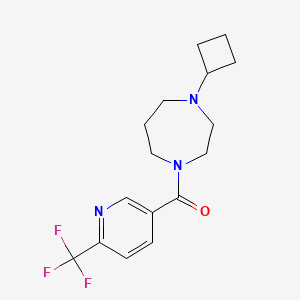

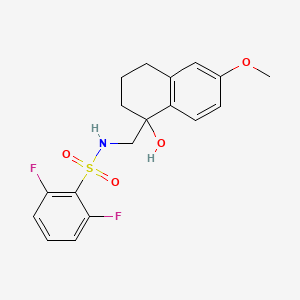

The compound “2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . This class of compounds has been reported to exhibit various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The compound has a molecular formula of C23H21N3O3S2 and a molecular weight of 451.56.

Molecular Structure Analysis

The molecular structure of “2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide” is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is substituted with various functional groups . The benzothiadiazine ring is a key structural feature that contributes to the biological activity of these compounds .Scientific Research Applications

- This compound has been investigated for its antifungal activity. Specifically, 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which include our compound of interest, were designed, synthesized, and tested against various phytopathogenic fungi .

- Compounds 7b, 7c, and 7k demonstrated substantial and broad-spectrum antifungal activities against tested phytopathogens. Notably, compound 7b exhibited remarkable antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis, comparable to the positive control azoxystrobin .

- Researchers have used the effective concentration (EC50) against Colletotrichum arachidicola to build a CoMSIA model. This model provides valuable insights for structural optimization and design of related compounds with improved fungicidal properties .

- Although not directly related to the compound, it’s interesting to note that benzo[e][1,2,4]triazinyl radicals (Blatter radicals) are stable free radicals. These radicals can be modified through simple substitution changes, making them versatile for various applications .

- The synthesis of 1-benzyl-1,2,3,4-tetrahydro-1,2,4-benzothiadiazine derivatives has been reported. These compounds were obtained via Strecker reaction followed by a Bruylants reaction. Their structures were confirmed using NMR spectroscopy and independent preparations .

Antifungal Properties

Structural Optimization and CoMSIA Modeling

Stable Free Radicals and Blatter Radicals

Synthesis and Structure Determination

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been the subject of ongoing research due to its diverse pharmacological activities . Future research may focus on developing new compounds with this scaffold, investigating their biological activities, and optimizing their properties for potential therapeutic applications .

Mechanism of Action

Based on the structure of the compound, it appears to contain a benzo[e][1,2,4]triazinyl radical , which are known to be stable free radicals . These radicals can have their properties modified through simple substitution changes . They have been used in the development of functional materials, including sensors, spin labels, magnetic materials, liquid crystals, and in polymer and small molecule synthesis .

It’s also worth noting that compounds with similar structures have been synthesized and evaluated for their inhibitory activities against certain cancer cell lines .

properties

IUPAC Name |

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-17-11-13-19(14-12-17)24-22(27)16-30-23-25-31(28,29)21-10-6-5-9-20(21)26(23)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGAGUNAWOLJEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)

![2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2706867.png)

![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)

![1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2706870.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2706876.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2706884.png)